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Compound of Interest

Compound Name: 1,2-Dibromo-3-methylbutane

Cat. No.: B087708

A comprehensive guide for researchers, scientists, and drug development professionals
detailing the structural, physical, and chemical properties of the eight structural isomers of
C5H11Br. This document provides a comparative analysis of their physical characteristics,
spectroscopic data, and reactivity in nucleophilic substitution and elimination reactions,
supported by experimental protocols and data visualizations.

The eight structural isomers of bromopentane (C5H11Br) exhibit distinct physical and chemical
properties arising from their varied carbon skeletons and the position of the bromine atom.
Understanding these differences is crucial for applications in organic synthesis, materials
science, and drug discovery, where precise structural control is paramount. This guide offers a
side-by-side comparison of these isomers to aid in their identification, differentiation, and
effective utilization in research and development.

Isomer Classification and Identification

The eight structural isomers of C5H11Br can be categorized based on the substitution of the
carbon atom bonded to the bromine atom: primary (1°), secondary (2°), and tertiary (3°). This
classification is a key determinant of their chemical reactivity.

Figure 1: Classification of C5H11Br structural isomers.

Physical Properties
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The boiling points of the C5H11Br isomers are influenced by factors such as carbon chain
length, branching, and the position of the bromine atom. Generally, straight-chain isomers have
higher boiling points than their branched counterparts due to stronger van der Waals forces.

Isomer IUPAC Name Structure Boiling Point (°C)
1 1-Bromopentane CH3(CH2)4Br 129-130[1][2]
CH3CH(Br)
2 2-Bromopentane 117-118[3][4][5]
(CH2)2CH3

3 3-Bromopentane (CH3CH2)2CHBr 118-119[6][7]
1-Bromo-2- CH3CH2CH(CH3)CH

4 118.3[8]
methylbutane 2Br
2-Bromo-2-

5 (CH3)2C(Br)CH2CH3 107-108[9][10]
methylbutane
2-Bromo-3- CH3CH(CH3)CH(Br)C

6 108.9[11][12]
methylbutane H3
1-Bromo-3-

7 (CH3)2CH(CH2)2Br 120-121[13][14]
methylbutane
1-Bromo-2,2-

8 (CH3)3CCH2Br 105-106[15][16]

dimethylpropane

Spectroscopic Analysis: *H and **C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural
elucidation of C5H11Br isomers. The number of signals, their chemical shifts (d), and splitting
patterns in both *H and 3C NMR spectra provide unique fingerprints for each isomer.
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Isomer

'H NMR (6, ppm)

3C NMR (0, ppm)

1-Bromopentane

3.41 (t, 2H), 1.88 (quint, 2H),
1.40 (sext, 2H), 1.33 (sext,
2H), 0.92 (t, 3H)

33.5, 33.0, 30.5, 22.0, 13.8

2-Bromopentane

4.10 (sext, 1H), 1.95-1.70 (m,
2H), 1.70 (d, 3H), 1.10 (sext,
2H), 0.92 (t, 3H)

55.0, 39.5, 26.5, 21.5, 13.5

3-Bromopentane

4.20 (quint, 1H), 1.95 (m, 4H),
1.05 (t, 6H)

60.0, 33.0, 11.5

1-Bromo-2-methylbutane

3.30 (m, 2H), 1.90 (m, 1H),
1.50 (m, 2H), 1.00 (d, 3H),
0.90 (t, 3H)

41.5, 38.0, 26.0, 18.5, 11.0

2-Bromo-2-methylbutane

1.85 (g, 2H), 1.70 (s, 6H), 1.00
(t, 3H)

70.0, 36.0, 30.0, 9.0

2-Bromo-3-methylbutane

3.90 (dg, 1H), 2.10 (m, 1H),
1.70 (d, 3H), 1.00 (d, 6H)

65.0, 35.0, 22.0, 18.0

1-Bromo-3-methylbutane

3.40 (t, 2H), 1.80 (m, 1H), 1.65
(g, 2H), 0.95 (d, 6H)

40.0, 31.0, 28.0, 22.0

1-Bromo-2,2-dimethylpropane

3.25 (s, 2H), 1.05 (s, 9H)

48.0, 32.0, 26.0

Note: The presented NMR data are approximate and may vary slightly depending on the

solvent and experimental conditions.

Chemical Reactivity: SN1, SN2, E1, and E2

Reactions

The structural differences among the C5H11Br isomers significantly influence their reactivity in

nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Figure 2: Predominant reaction pathways for C5H11Br isomers.
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Primary (1°) Alkyl Halides: These isomers (1-bromopentane, 1-bromo-2-methylbutane, 1-
bromo-3-methylbutane, and 1-bromo-2,2-dimethylpropane) primarily undergo SN2 reactions
with good nucleophiles. E2 reactions can occur with strong, sterically hindered bases. 1-
Bromo-2,2-dimethylpropane is sterically hindered, which slows down the rate of SN2
reactions.

Secondary (2°) Alkyl Halides: 2-Bromopentane, 3-bromopentane, and 2-bromo-3-
methylbutane can undergo all four reaction types (SN1, SN2, E1, and E2). The predominant
pathway is highly dependent on the reaction conditions (nucleophile/base strength, solvent,
and temperature).

Tertiary (3°) Alkyl Halide: 2-Bromo-2-methylbutane readily undergoes SN1 and E1 reactions
due to the formation of a stable tertiary carbocation intermediate. With a strong base, the E2
mechanism is favored.

Experimental Protocols
Synthesis of Bromopentane Isomers from
Corresponding Alcohols

General Principle: The synthesis of bromopentane isomers is commonly achieved by reacting

the corresponding pentanol isomer with a source of bromide, typically hydrobromic acid (HBr)

or phosphorus tribromide (PBr3).

Example Protocol: Synthesis of 2-Bromopentane from 2-Pentanol

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, place 2-pentanol.

Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrobromic
acid.

Reflux: Heat the reaction mixture to reflux for 1-2 hours.

Workup: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer
sequentially with water, saturated sodium bicarbonate solution, and brine.
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» Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and
purify by distillation to obtain 2-bromopentane.

Comparative Reactivity Analysis: SN2 vs. E2

Objective: To compare the product distribution of a primary and a secondary bromopentane
isomer in a reaction with a strong, non-bulky base (sodium ethoxide) versus a strong, bulky
base (potassium tert-butoxide).

Experimental Workflow:

Reaction with Sodium Ethoxide (Strong, Non-bulky Base)

Geact each isomer with NaOEt in Ethan(HAnalyze product mixture by GC-MS] Compare SN2/E2 ratios

Select Isomers:

- 1-Bromopentane (1°) Reaction with Potassium tert-Butoxide (Strong, Bulky Base) Compare SN2/E2 ratios
- 2-Bromopentane (2°)

React each isomer with t-BuOK in tert-ButanH\nalyze product mixture by GC-MS]

Click to download full resolution via product page
Figure 3: Workflow for comparing SN2 and E2 reactivity.
Procedure:

e Reaction Setup: In two separate round-bottom flasks for each isomer, dissolve the
bromopentane in the corresponding alcohol (ethanol for sodium ethoxide, tert-butanol for
potassium tert-butoxide).

o Base Addition: Add a solution of the alkoxide base to each flask and reflux the mixtures for a
specified time.

e Quenching and Extraction: Cool the reaction mixtures, quench with water, and extract the
organic products with a suitable solvent (e.g., diethyl ether).
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e Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-
MS) to identify and quantify the substitution (ether) and elimination (alkene) products.

Expected Outcomes:

1-Bromopentane with Sodium Ethoxide: Predominantly the SN2 product (ethyl pentyl ether).

o 1-Bromopentane with Potassium tert-Butoxide: Increased proportion of the E2 product (1-
pentene).

e 2-Bromopentane with Sodium Ethoxide: A mixture of SN2 (2-ethoxypentane) and E2 (1-
pentene and 2-pentene) products.

e 2-Bromopentane with Potassium tert-Butoxide: Predominantly the E2 products (1-pentene
and 2-pentene), with the less substituted alkene (1-pentene) being the major product due to
the bulky base.

This guide provides a foundational understanding of the structural isomers of C5H11Br. For
more detailed experimental procedures and advanced analytical techniques, researchers are
encouraged to consult specialized literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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